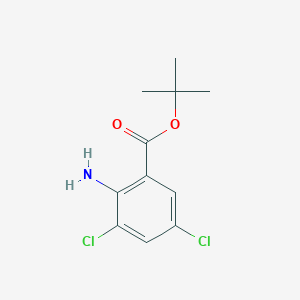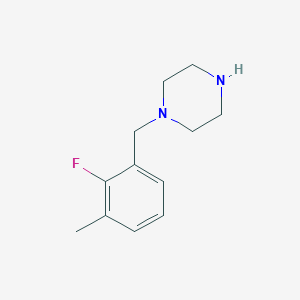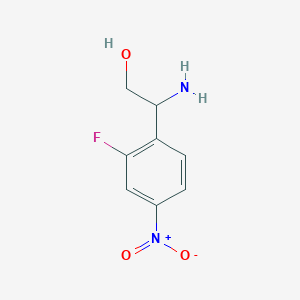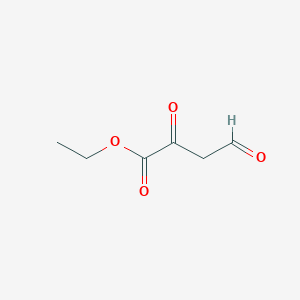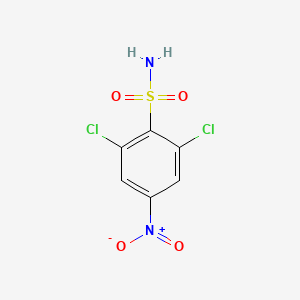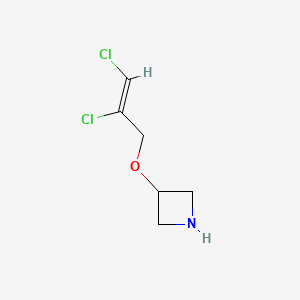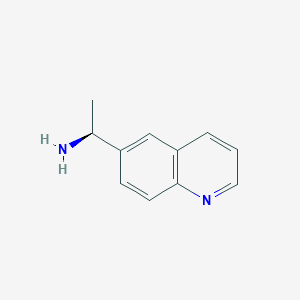![molecular formula C12H15ClN2 B13620316 [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride: is a chemical compound with the molecular formula C12H15N2Cl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a naphthalen-2-yl group and an ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride typically involves the reaction of naphthalene derivatives with ethyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Naphthalene derivatives with various functional groups.
Reduction: Hydrazine derivatives with different substituents.
Substitution: Substituted hydrazine compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of complex organic molecules and is employed in various chemical transformations .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on biological systems. It is investigated for its potential as a biochemical probe and its interactions with biomolecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential as a drug candidate for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. It is also employed in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The compound exerts its effects by binding to specific enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- [1-(Naphthalen-1-yl)ethyl]hydrazine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]amine hydrochloride
- [1-(Naphthalen-2-yl)ethyl]hydrazine sulfate
Comparison: Compared to similar compounds, [1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride exhibits unique properties due to the presence of the naphthalen-2-yl group. This structural feature imparts distinct reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15ClN2 |
|---|---|
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
1-naphthalen-2-ylethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H14N2.ClH/c1-9(14-13)11-7-6-10-4-2-3-5-12(10)8-11;/h2-9,14H,13H2,1H3;1H |
InChI-Schlüssel |
XCWQPXVFAKTMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


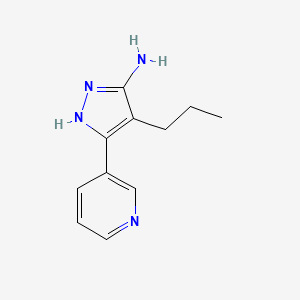
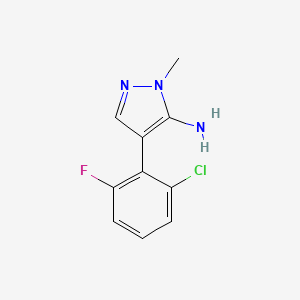

aminehydrochloride](/img/structure/B13620243.png)
